molecular formula C9H12O2 B6172504 1-oxaspiro[4.5]dec-3-en-8-one CAS No. 2694734-81-9

1-oxaspiro[4.5]dec-3-en-8-one

Cat. No.: B6172504
CAS No.: 2694734-81-9
M. Wt: 152.19 g/mol
InChI Key: LNKOUMGOADLTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[45]dec-3-en-8-one is a chemical compound characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-oxaspiro[4.5]dec-3-en-8-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.5]dec-3-en-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-Oxaspiro[4.5]dec-3-en-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-oxaspiro[4.5]dec-3-en-8-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Oxaspiro[4.5]dec-3-en-8-one is unique due to its specific spirocyclic structure and the presence of an oxygen atom within the ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2694734-81-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-oxaspiro[4.5]dec-3-en-8-one

InChI

InChI=1S/C9H12O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h1,4H,2-3,5-7H2

InChI Key

LNKOUMGOADLTOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)C=CCO2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.